tert-Butyl ((1S,2R)-2-fluorocyclopropyl)carbamate
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Overview
Description
tert-Butyl ((1S,2R)-2-fluorocyclopropyl)carbamate is a compound that features a tert-butyl group attached to a carbamate moiety, which is further connected to a fluorocyclopropyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ((1S,2R)-2-fluorocyclopropyl)carbamate typically involves the reaction of a fluorocyclopropylamine with tert-butyl chloroformate under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the carbamate linkage.
Industrial Production Methods
Industrial production methods for this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl ((1S,2R)-2-fluorocyclopropyl)carbamate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical parameters.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted carbamates.
Scientific Research Applications
tert-Butyl ((1S,2R)-2-fluorocyclopropyl)carbamate has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl ((1S,2R)-2-fluorocyclopropyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorocyclopropyl ring can interact with active sites of enzymes, leading to inhibition or modification of enzyme activity. The carbamate moiety can also participate in covalent bonding with target proteins, affecting their function.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to tert-Butyl ((1S,2R)-2-fluorocyclopropyl)carbamate include:
- tert-Butyl carbamate
- tert-Butyl ((1S,2R)-2-chlorocyclopropyl)carbamate
- tert-Butyl ((1S,2R)-2-bromocyclopropyl)carbamate
Uniqueness
The uniqueness of this compound lies in the presence of the fluorine atom in the cyclopropyl ring, which imparts distinct electronic and steric properties. This fluorine substitution can enhance the compound’s stability, reactivity, and interaction with biological targets compared to its chloro- and bromo-substituted counterparts.
Properties
Molecular Formula |
C8H14FNO2 |
---|---|
Molecular Weight |
175.20 g/mol |
IUPAC Name |
tert-butyl N-[(1S,2R)-2-fluorocyclopropyl]carbamate |
InChI |
InChI=1S/C8H14FNO2/c1-8(2,3)12-7(11)10-6-4-5(6)9/h5-6H,4H2,1-3H3,(H,10,11)/t5-,6+/m1/s1 |
InChI Key |
VWSDKMQGCVVQBV-RITPCOANSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1C[C@H]1F |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC1F |
Origin of Product |
United States |
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